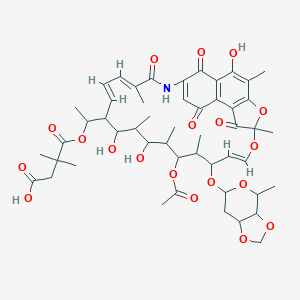

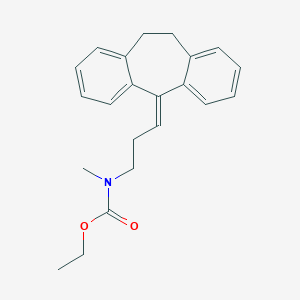

![molecular formula C34H32N4O4 B045854 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 117901-97-0](/img/structure/B45854.png)

7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

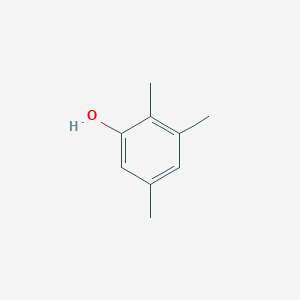

7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a useful research compound. Its molecular formula is C34H32N4O4 and its molecular weight is 560.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescence Studies

DAPER is used in fluorescence studies due to its high fluorescence efficiency. It has an emission maximum at 540 nm and shows lower maxima at 576 nm and 630 nm when dissolved in ethanol . This property makes it valuable for labeling and detecting DNA in various biological and medical research applications.

DNA Quantitation

This compound is particularly effective for the rapid precipitation and quantitation of trace amounts of DNA. Its ability to bind to DNA and form a fluorescent complex allows for the sensitive detection of DNA in samples, which is crucial in forensic science, molecular biology, and genetic engineering .

Electron Transport Layer (ETL) in Organic Electronics

DAPER, also known as PDIN, is used as an electron transporting layer material in organic electronic devices. It helps to modify and enhance surface morphology, resulting in favorable out-of-plane π–π stacking with associated lamellar orientation, which is beneficial for the performance of organic photovoltaics and OLEDs .

Surface Modification

The compound can be used as a surface modifier on ZnO when ZnO is utilized as an ETL material. This application is significant in improving the efficiency and stability of perovskite solar cells, as it forms a high-quality thin film onto the perovskite layer .

Cathode Interlayer Material

In organic photovoltaic applications, DAPER serves as a cathode interlayer molecule. It improves surface morphology and is associated with high-efficiency OPV applications due to its structural properties .

Solvent Compatibility

DAPER is soluble in alcohols with the assistance of acetic acid and is not soluble in chlorinated solvents. This solvent compatibility is important for processing in various applications, including the formation of thin films and coatings .

Wirkmechanismus

Target of Action

The primary target of the DAPER DNA Precipitation Reagent is DNA . The reagent is designed to interact with DNA molecules, enabling their precipitation from solution. This makes it a valuable tool in molecular biology research and applications .

Mode of Action

The DAPER DNA Precipitation Reagent operates through electrostatic interactions . The reagent contains positively charged dimethylamino groups, which interact with the negatively charged phosphate groups in the DNA backbone . This interaction neutralizes the charges, causing the DNA to precipitate out of solution .

Result of Action

The result of the DAPER DNA Precipitation Reagent’s action is the precipitation of DNA from solution. This allows for the collection and further analysis of DNA, facilitating various research and diagnostic applications .

Action Environment

The action of the DAPER DNA Precipitation Reagent can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of DNA precipitation. Additionally, temperature and the presence of other ions or compounds in the solution can also impact the reagent’s effectiveness .

Eigenschaften

IUPAC Name |

7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-35(2)15-5-17-37-31(39)23-11-7-19-21-9-13-25-30-26(34(42)38(33(25)41)18-6-16-36(3)4)14-10-22(28(21)30)20-8-12-24(32(37)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCSVRAUWKNNCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCN(C)C)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

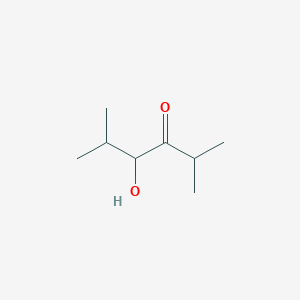

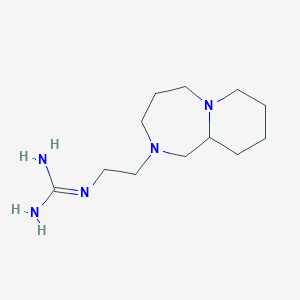

![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)

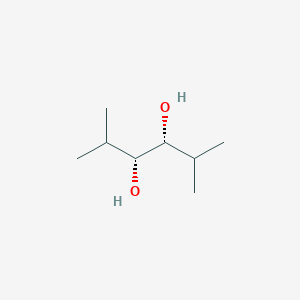

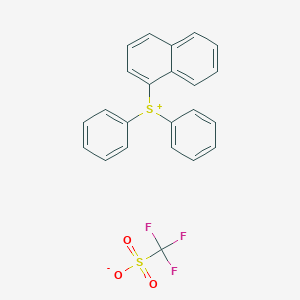

![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)

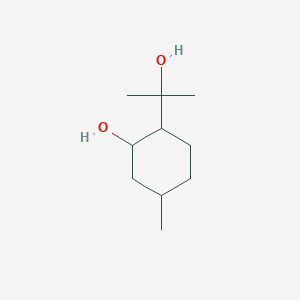

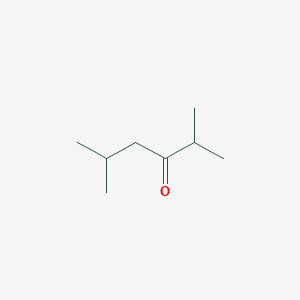

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)